N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
説明
特性
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2/c1-10(22-8-2-7-19-22)14(23)18-9-12-20-13(21-24-12)11-3-5-15(16,17)6-4-11/h2,7-8,10-11H,3-6,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXZGKMZFPETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Key Structural Features and Hypothesized Properties
Key Comparisons
A. 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole (): The target compound’s 1,2,4-oxadiazole core offers greater thermal stability and rigidity compared to the 1,3,4-oxadiazole in compounds 5a–5m.
B. Fluorinated vs. Non-Fluorinated Cycloalkyl Groups: The 4,4-difluorocyclohexyl group introduces steric bulk and lipophilicity, likely enhancing membrane permeability compared to non-fluorinated analogs (e.g., cyclohexyl or phenyl groups in ). Fluorination also reduces metabolic oxidation, prolonging half-life .
C. Pyrazole vs. Triazole/Sulfonamide Moieties ():
The pyrazole in the target compound may engage in π-π stacking or hydrogen bonding, similar to flumetsulam’s triazole. However, flumetsulam’s sulfonamide group increases acidity (pKa ~4.5), favoring ionized states in soil, whereas the target’s amide linker may prioritize cellular uptake .
D. Biological Activity Hypotheses:
While compounds like oxadixyl () target fungal acetyltransferases, the target compound’s propanamide-pyrazole motif may inhibit kinases or proteases, leveraging the oxadiazole’s rigidity for active-site binding .
Research Findings and Gaps
- Synthesis Pathways: The target compound’s synthesis likely parallels ’s methods, substituting 1,3,4-oxadiazole precursors with 1,2,4-oxadiazole-building blocks. Fluorinated cyclohexyl groups may require specialized halogenation steps .
- Data Limitations: Absence of empirical solubility, logP, or IC50 values necessitates reliance on structural analogs.
Q & A
Q. What are the optimal synthetic routes for preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For oxadiazole ring formation, cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) is common. Substitution reactions at the oxadiazole methyl group can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF at room temperature) . For the propanamide linker, coupling reactions (e.g., EDC/HOBt) between carboxylic acids and amines are recommended. Key steps include:
- Oxadiazole Formation : Use of 4,4-difluorocyclohexanecarboxylic acid derivatives to generate the oxadiazole core.
- Nucleophilic Substitution : Reacting 5-(chloromethyl)-1,2,4-oxadiazole intermediates with pyrazole-containing amines.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates and final product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., difluorocyclohexyl protons at δ ~2.0–2.5 ppm; pyrazole protons at δ ~7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~408.2).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine structures using SHELXL .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : The compound’s solubility depends on its substituents:
- Polar aprotic solvents : DMSO or DMF (for stock solutions, typically 10 mM).
- Aqueous buffers : Dilute stock solutions in PBS or cell culture media (≤0.1% DMSO to avoid cytotoxicity).
Pre-screen solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Focus on modular modifications:
- Oxadiazole Substituents : Replace difluorocyclohexyl with other lipophilic groups (e.g., aryl, bicyclic) to assess impact on target binding .
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Linker Optimization : Test methyl vs. ethyl spacers between oxadiazole and propanamide.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cannabinoid receptors or FLAP .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use identical cell lines (e.g., HEK293 overexpressing CB1) and readouts (e.g., calcium flux vs. cAMP).
- Orthogonal Validation : Confirm activity with SPR (binding affinity) and functional assays (e.g., β-arrestin recruitment) .
- Metabolic Stability Screening : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can crystallographic data improve the understanding of this compound’s interactions with its target?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., CB1 receptor or FLAP) using:
- Crystallization Screens : Sparse-matrix screens (e.g., Hampton Research) with PEG-based precipitants.
- Data Collection : High-resolution (≤2.0 Å) synchrotron X-ray diffraction.
- Refinement : SHELXL for structure refinement; PHENIX for model validation .
Analyze hydrogen bonds (e.g., oxadiazole N-O with Lys residues) and hydrophobic interactions (difluorocyclohexyl with Phe/Leu pockets) .
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